molecular formula C12H20O5 B110253 Diethyl tetrahydrofurfurylmalonate CAS No. 37136-39-3

Diethyl tetrahydrofurfurylmalonate

Cat. No. B110253
CAS RN: 37136-39-3
M. Wt: 244.28 g/mol
InChI Key: DNNUDKVYVAZVKN-UHFFFAOYSA-N
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Description

Diethyl tetrahydrofurfurylmalonate is a chemical compound with the molecular formula C12H20O5 . It is used as an intermediate in synthesizing Nafronyl, a selective inhibitor of serotonin receptors . Nafronyl is a vasodilator used in the treatment of intermittent claudication .


Physical And Chemical Properties Analysis

Diethyl tetrahydrofurfurylmalonate has a molecular weight of 244.2842 and a density of 1.091g/cm3 . Further physical and chemical properties would need to be confirmed in a dedicated analysis paper.

Scientific Research Applications

  • Synthesis of Related Compounds Diethyl tetrahydrofurfurylmalonate is used in synthesizing various compounds. For instance, it was used to synthesize tetrahydrofurane-2-methanol p-toluenesulfonate, which was then transformed into diethyl tetrahydrofurfurylmalonate. This process achieved a high yield (77.4%) and was employed to synthesize other compounds like 3-(1-naphthyl)-2-tetrahydrofuryl propionate and related derivatives. This method demonstrates a feasible and high-yield approach, avoiding hydrogenation under higher pressure (Yu Cong-xuan, 2005).

  • Synthesis of Arylglycines Diethyl N-Boc-iminomalonate, related to diethyl tetrahydrofurfurylmalonate, was used as a stable and reactive electrophilic glycine equivalent. It reacted with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates. This process led to the efficient synthesis of arylglycines, demonstrating the compound's utility in organic synthesis (P. Calí & M. Begtrup, 2004).

  • Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives Utilizing diethyl 2-fluoromalonate ester, a building block akin to diethyl tetrahydrofurfurylmalonate, researchers developed syntheses for 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This synthesis involved nucleophilic aromatic substitution reactions and subsequent esterification and reductive cyclization (Antal Harsanyi et al., 2014).

  • Poly-substituted Pyranone and Tetracarbonyl Derivative Synthesis Diethyl bromomalonate, similar to diethyl tetrahydrofurfurylmalonate, was used in zinc-mediated addition reactions with alkynes. This method enabled the synthesis of vinyl malonates and, subsequently, 2H-pyran-2-ones and tetracarbonyl derivatives through multi-step reaction sequences (Anne Miersch et al., 2014).

  • Antimicrobial Agent Synthesis Diethyl ethoxymethylenemalonate, a versatile reagent and an analog of diethyl tetrahydrofurfurylmalonate, was used to synthesize pyrazolopyrimidopyrimidines as antimicrobial agents. This process involved reactions between EMME and 1-substituted 3-(methylthio) 3H-pyrazolo [3,4-d]pyrimidine-4-amines (D. Rina et al., 2018).

properties

IUPAC Name

diethyl 2-(oxolan-2-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNUDKVYVAZVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958339
Record name Diethyl [(oxolan-2-yl)methyl]propanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl tetrahydrofurfurylmalonate

CAS RN

37136-39-3
Record name 1,3-Diethyl 2-[(tetrahydro-2-furanyl)methyl]propanedioate
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URL https://commonchemistry.cas.org/detail?cas_rn=37136-39-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl tetrahydrofurfurylmalonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl [(oxolan-2-yl)methyl]propanedioate
Source EPA DSSTox
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Record name Diethyl tetrahydrofurfurylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Valenta, J Holubek, E Svátek, V Miller… - Collection of …, 1987 - cccc.uochb.cas.cz
… Further alkylation of diethyl tetrahydrofurfurylmalonate with 1-(chloromethyl)naphthalenel9 … Diethyl tetrahydrofurfurylmalonate (270 g) was treated with 196 g 1-(chloromethyl)…
Number of citations: 3 cccc.uochb.cas.cz
RB Moffett, CA Hart - Journal of the American Pharmaceutical Association …, 1953 - Elsevier
N CONCLUDING the work on antispasmodics in I these laboratories a number of new basic esters have been prepared (Table 111). Except as otherwise noted these compounds were …
Number of citations: 2 www.sciencedirect.com
H Merz, K Stockhaus - Journal of Medicinal Chemistry, 1979 - ACS Publications
In modification ofthe IV-(tetrahydrofurfuryl) substitution of the opioid «-agonist 5a-1, a series of N-(alkoxyalkyl) derivatives 5 of (-)-normetazocine were synthesized and evaluated …
Number of citations: 86 pubs.acs.org
ZM Zhou, N Chen - CHEMICAL JOURNAL OF …, 1998 - HIGHER EDUCATION PRESS …
Number of citations: 0

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